Artesunate

説明

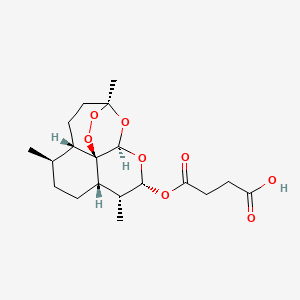

Artesunate is a medication primarily used to treat severe malaria. It is a derivative of artemisinin, which is extracted from the sweet wormwood plant (Artemisia annua). This compound is known for its rapid action against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

準備方法

Synthetic Routes and Reaction Conditions: Artesunate is synthesized from dihydroartemisinin, which is itself derived from artemisinin. The synthesis involves the esterification of dihydroartemisinin with succinic anhydride under basic conditions. The reaction typically uses a base such as pyridine or triethylamine to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound involves the reduction of artemisinin to dihydroartemisinin using sodium borohydride, followed by esterification with succinic anhydride. The process is designed to be efficient and economically viable for large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The reduction of this compound typically involves the conversion of its endoperoxide bridge, which is crucial for its antimalarial activity.

Substitution: this compound can participate in substitution reactions, especially when reacting with nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound can lead to the formation of dihydroartemisinin .

科学的研究の応用

Antimalarial Applications

Primary Use in Malaria Treatment

Artesunate is the first-line treatment for severe malaria caused by Plasmodium falciparum. Clinical trials have demonstrated its superiority over traditional treatments such as quinine. For instance, the SEAQUAMAT and AQUAMAT trials showed significant reductions in mortality rates among patients treated with this compound compared to those receiving quinine .

Mechanism of Action

this compound operates through a unique mechanism involving the generation of reactive oxygen species upon interaction with heme. This process leads to oxidative damage to the malaria parasite, ultimately resulting in its death . The drug's rapid action and effectiveness against multidrug-resistant strains make it an essential component of malaria treatment protocols.

Anticancer Properties

Efficacy Against Various Cancers

Research has increasingly highlighted this compound's potential as an anticancer agent. Studies indicate that it can induce apoptosis and inhibit cell proliferation in several cancer types, including leukemia, breast cancer, and gastrointestinal tumors . The mechanisms involve the generation of reactive oxygen species, cell cycle arrest, and induction of ferroptosis .

Case Studies and Clinical Trials

A review of multiple studies reveals that this compound exhibits promising results in preclinical models and clinical settings. For example, this compound has been shown to enhance the efficacy of conventional chemotherapy agents when used in combination therapies . Its low toxicity profile makes it a candidate for further exploration in cancer treatment regimens.

Antiviral Activity

Potential Against Viral Infections

Emerging evidence suggests that this compound may possess antiviral properties. Notably, it has been studied for its effects on various viruses, including human cytomegalovirus and SARS-CoV-2 (the virus responsible for COVID-19). The compound's ability to modulate immune responses and inhibit viral replication is under investigation .

Other Therapeutic Applications

Anti-inflammatory and Immunosuppressive Effects

this compound has demonstrated anti-inflammatory properties, making it potentially useful in treating autoimmune diseases such as lupus . Its immunosuppressive effects have been explored in various contexts, indicating a broader therapeutic utility beyond infectious diseases.

Antidiabetic Effects

Recent studies have indicated that this compound may help regulate blood glucose levels and improve insulin sensitivity, suggesting its potential role in diabetes management .

Pharmacokinetics and Administration

Administration Routes

this compound can be administered through various routes including intravenous, intramuscular, oral, and rectal formulations. The choice of administration depends on the clinical scenario—severe cases often require intravenous administration for rapid action .

Pharmacokinetic Profile

The pharmacokinetics of this compound are characterized by a short half-life, necessitating multiple doses for sustained therapeutic effects. This pharmacological property is crucial in managing severe malaria effectively while minimizing the risk of drug resistance .

Summary Table of Applications

作用機序

Artesunate is a prodrug that is rapidly converted to its active form, dihydroartemisinin, in the body. This conversion involves the hydrolysis of the 4-carbon ester group via plasma esterase enzymes. Dihydroartemisinin then generates free radicals through the cleavage of its endoperoxide bridge. These free radicals damage the proteins and nucleic acids of the Plasmodium parasites, leading to their death .

類似化合物との比較

Artemether: Another derivative of artemisinin, used for treating malaria.

Artemisinin: The parent compound from which artesunate is derived.

Dihydroartemisinin: The active metabolite of this compound.

Comparison:

This compound vs. Artemether: this compound is more water-soluble, making it suitable for intravenous administration, whereas artemether is more lipid-soluble and is often administered intramuscularly.

This compound vs. Artemisinin: this compound is a semisynthetic derivative with improved pharmacokinetic properties, such as better solubility and faster action.

This compound vs. Dihydroartemisinin: While dihydroartemisinin is the active form, this compound serves as a prodrug that enhances the delivery and stability of dihydroartemisinin in the body.

This compound’s unique properties, such as its rapid action and water solubility, make it a valuable drug in the treatment of severe malaria and a promising candidate for further research in other therapeutic areas.

特性

CAS番号 |

88495-63-0 |

|---|---|

分子式 |

C19H28O8 |

分子量 |

384.4 g/mol |

IUPAC名 |

4-oxo-4-[[(13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |

InChI |

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10?,11?,12?,13?,16?,17?,18?,19-/m1/s1 |

InChIキー |

FIHJKUPKCHIPAT-MFMTXCBGSA-N |

SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |

異性体SMILES |

CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |

正規SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |

外観 |

Solid powder |

Color/Form |

Fine white crystalline powder |

melting_point |

131-135 |

Key on ui other cas no. |

88495-63-0 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Artesunate is the sodium salt of the hemisuccinate ester of artemisinin. It is soluble in water but has poor stability in aqueous solutions at neutral or acid pH. In the injectable form, artesunic acid is drawn up in sodium bicarbonate to form sodium artesunate immediately before injection. |

溶解性 |

In water, 56.2 mg/L at 25 °C (est) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

artesunate Dihydroartemisinin, Succinyl Dihydroartemisinine 12 alpha succinate dihydroartemisinine-12-alpha-succinate Malacef malartin SM 804 SM-804 SM804 sodium artesunate succinyl dihydroartemisinin |

蒸気圧 |

3.2X10-9 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。